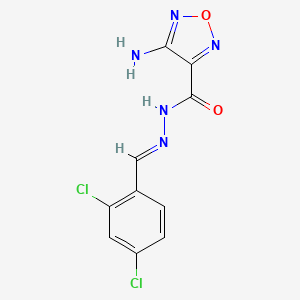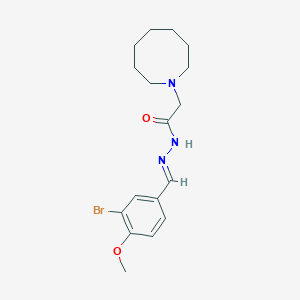![molecular formula C14H10BrF3N2O2S B5525157 4-bromo-N'-[2-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5525157.png)
4-bromo-N'-[2-(trifluoromethyl)benzylidene]benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (E)-Nʹ-(4-Bromobenzylidene)-benzenesulfonohydrazide and related compounds involves condensation procedures that yield these compounds in good crystalline form. These procedures are generally straightforward, utilizing readily available starting materials such as 4-Bromobenzaldehyde and benzenesulphonylhydrazine, leading to the desired product with good yield. The synthesized compounds are characterized by a range of spectroscopic techniques including 1H NMR, 13C NMR, FTIR, and UV–Vis, ensuring their correct structure and purity (Hussain et al., 2020).
Molecular Structure Analysis
The molecular structure of these compounds has been detailed through X-ray crystallography and other analytical techniques. The structure is characterized by specific geometric configurations and intermolecular interactions, such as hydrogen bonds and π-π interactions, which contribute to the stability of the crystal structure. The molecules exhibit planar conformations and are involved in extensive hydrogen bonding, forming slab-like networks or undulating two-dimensional networks in the crystal lattice (Subashini et al., 2012).
Chemical Reactions and Properties
These compounds participate in various chemical reactions due to the presence of reactive functional groups. The bromo and sulfonylhydrazide groups allow for further functionalization through substitution reactions, enabling the synthesis of a wide range of derivatives with potential applications in sensor technology, especially for metal ion detection. The chemical reactivity is also influenced by the electronic properties of the molecule, as evidenced by studies on electron donation and withdrawal effects (Hussain et al., 2020).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystallinity, are closely tied to their molecular structure. The planarity of the molecules and the presence of intermolecular interactions significantly impact their physical stability and solubility in various solvents. These properties are essential for their application in material science and analytical chemistry.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are key to understanding the potential applications of these compounds. Their ability to act as ligands for metal ions or participate in the formation of complex structures with other organic or inorganic entities highlights their versatility in chemical synthesis and materials science.
References
Applications De Recherche Scientifique
Environmental Sensor Development
A study by Hussain et al. (2020) highlights the synthesis and characterization of (E)-Nʹ-(4-Bromobenzylidene)-benzenesulfonohydrazide and its application as a sensor for chromium ion detection in environmental samples. The compound was prepared using a simple condensation method, yielding a selective sensor for Cr3+ ions with satisfactory results in real-world environmental samples. The sensor exhibited high sensitivity and low detection limits, making it a valuable tool for monitoring chromium levels in the environment (Hussain et al., 2020).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) synthesized a new zinc phthalocyanine derivative substituted with benzenesulfonamide groups containing a Schiff base, demonstrating high singlet oxygen quantum yield. This compound's properties, including good fluorescence and appropriate photodegradation quantum yield, make it a promising candidate for Type II photosensitizers in photodynamic therapy for cancer treatment. Its remarkable potential for cancer treatment applications underscores the importance of developing new compounds with enhanced photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Activity
Siddiqui et al. (2010) explored the anticonvulsant activity of 4-thiazolidinones bearing a sulfonamide group derived from 5-bromo-2-methoxy-N’-[(1E)-arylmethylene/arylethylidene]benzenesulfonohydrazides. The study found that several compounds exhibited significant activity against MES and scPTZ seizure models, with certain derivatives showing promise as leads for further anticonvulsant drug development (Siddiqui, Arshad, Khan, & Ahsan, 2010).
Bromoamidation of Unactivated Olefins
Yu et al. (2015) developed a catalyst-free and metal-free method for the bromoamidation of unactivated olefins using 4-(trifluoromethyl)benzenesulfonamide and N-bromosuccinimide. This methodology is applicable to a wide range of olefins, highlighting the versatility of sulfonamide derivatives in synthetic organic chemistry (Yu, Chen, Cheng, & Yeung, 2015).
Propriétés
IUPAC Name |
4-bromo-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3N2O2S/c15-11-5-7-12(8-6-11)23(21,22)20-19-9-10-3-1-2-4-13(10)14(16,17)18/h1-9,20H/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIUWVJDHRVPIM-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5525083.png)
![[4-(methylthio)phenyl][4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5525091.png)




![methyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5525112.png)
![2-(3-methylbutyl)-8-{[2-(methylthio)-3-pyridinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525123.png)

![(4aS*,7aR*)-1-(1,2-benzisoxazol-3-ylacetyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5525134.png)
![methyl 4-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5525146.png)

![N-benzyl-N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5525152.png)
![3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5525153.png)